Synthetic Yield in Pyrazolopyridine Formation: A Structural Advantage Over 2-Hydrazinopyridine
The 4-hydrazinyl-3-methyl substitution pattern is a direct precursor for a specific class of pyrazolopyridines via cyclization reactions [1]. While quantitative yield data for this specific compound is limited in the public domain, the structural requirement is absolute: analogs like 2-hydrazinopyridine or 4-hydrazinopyridine cannot form the identical regioisomer due to the different placement of the reactive hydrazine and adjacent methyl group [1].
| Evidence Dimension | Structural prerequisite for specific heterocycle synthesis |
|---|---|
| Target Compound Data | 4-Hydrazinyl-3-methyl substitution pattern |
| Comparator Or Baseline | 2-Hydrazinopyridine, 4-Hydrazinopyridine, 3-Hydrazinyl-4-methylpyridine |
| Quantified Difference | Not applicable (structural determinant, not a continuous variable) |
| Conditions | Synthesis of regiospecific pyrazolopyridine derivatives |
Why This Matters
For researchers requiring a specific regioisomer of a pyrazolopyridine scaffold, this starting material is a non-negotiable procurement choice; generic substitution leads to an entirely different final compound.
- [1] Kobrakov, K. I.; Ruchkina, A. G.; Rybina, I. I. Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review). Chemistry of Heterocyclic Compounds 2003, 39, 283-307. View Source
